molecular formula C17H23N3O3 B6529190 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide CAS No. 946305-66-4

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide

カタログ番号: B6529190
CAS番号: 946305-66-4
分子量: 317.4 g/mol
InChIキー: RNQBFBUYXKOTHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position, linked via a phenoxy bridge to an N,N-diisopropylacetamide moiety. The oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and hydrogen-bonding interactions, while the diisopropyl groups on the acetamide likely contribute to increased lipophilicity, influencing membrane permeability .

特性

IUPAC Name

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11(2)20(12(3)4)16(21)10-22-15-8-6-14(7-9-15)17-19-18-13(5)23-17/h6-9,11-12H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBFBUYXKOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide, identified by its CAS number 946305-66-4, is a compound that has garnered attention due to its potential biological activities, particularly in anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O3C_{17}H_{23}N_{3}O_{3} with a molecular weight of 317.4 g/mol. The structure features a phenoxy group linked to a 1,3,4-oxadiazole ring, which contributes significantly to its biological activity. The presence of the oxadiazole ring enhances lipophilicity and bioactivity through hydrogen bonding interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. For instance:

  • Cytotoxicity against Cancer Cell Lines : Compounds similar to 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives tested on the A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cell lines exhibited IC50 values ranging from 1.59 to 43.01 μM . This suggests that modifications in the oxadiazole structure can lead to enhanced anticancer properties.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells. For example, compounds have been shown to activate caspase pathways leading to programmed cell death .
  • Inhibition of Metastatic Pathways : Some derivatives exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
  • Selectivity Towards Cancer Cells : Notably, certain compounds have shown selectivity for cancer cells over healthy cells, indicating a favorable therapeutic index.

Case Studies

A case study focusing on the synthesis and evaluation of oxadiazole derivatives revealed that specific structural modifications significantly influenced biological activity:

CompoundCell LineIC50 (μM)Notes
4hA549<0.14Highly selective and cytotoxic
4iA5491.59Comparable to cisplatin
4lA5491.80Notable antiproliferative activity
4gC68.16Effective against glioma

These findings underscore the importance of structural optimization in developing effective anticancer agents .

Broader Biological Activities

Beyond anticancer properties, compounds with oxadiazole rings have shown promise in various other biological activities:

  • Antimicrobial : Some derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : The anti-inflammatory properties are attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
  • Antioxidant : Oxadiazole derivatives have been reported to exhibit antioxidant activities by scavenging free radicals .

類似化合物との比較

Benzofuran-Oxadiazole Hybrids ()

Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) share the 1,3,4-oxadiazole core but differ in substituents:

  • Key Differences :
    • The target compound substitutes the oxadiazole with a methyl group, whereas 2a/2b feature benzofuran-thioether linkages.
    • The diisopropyl groups in the target compound contrast with the 3-chlorophenyl or 4-methoxyphenyl groups in 2a/2b.
  • Biological Activity : 2a/2b exhibit antimicrobial activity, attributed to the benzofuran-oxadiazole hybrid system. The target compound’s methyl group may enhance metabolic stability compared to the thioether linkage in 2a/2b .

Chalcone-Based Acetamides ()

Compounds like 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature chalcone (α,β-unsaturated ketone) moieties instead of oxadiazole:

  • The diisopropyl substituents in the target compound may increase lipophilicity (predicted LogP ~3.2) versus the diphenyl groups (LogP ~4.0) in chalcone derivatives, affecting solubility and absorption .

Benzimidazole-Sulfonyl Acetamides ()

Examples include N-(Carbamoylmethyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3ag):

  • Key Differences: The sulfonyl and benzimidazole groups in 3ag introduce polar and bulky substituents, likely reducing membrane permeability compared to the compact oxadiazole-phenoxy system in the target compound. The diisopropyl groups in the target compound may enhance lipophilicity, whereas 3ag’s trifluoroethoxy group could increase metabolic resistance .

Comparative Data Table

Compound/Feature Core Structure Key Substituents Biological Activity Predicted LogP
Target Compound 1,3,4-Oxadiazole 5-Methyl, diisopropyl acetamide Not reported (inferred) ~3.2
2a (Benzofuran) Benzofuran-Oxadiazole Thioether, 3-chlorophenyl Antimicrobial ~2.8
Chalcone Derivative Chalcone Diphenyl, acryloyl Not tested ~4.0
3ag (Benzimidazole) Benzimidazole-Sulfonyl Trifluoroethoxy, sulfinyl Not reported ~1.5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。